5-cyclopropyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
5-cyclopropyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-21-8-10(6-17-21)14-18-13(24-20-14)7-16-15(22)11-5-12(23-19-11)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKPIWWAGGQYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-cyclopropyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity. The presence of the isoxazole ring and the pyrazole moiety are particularly notable for their roles in modulating various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.
- Receptor Modulation : Interaction with receptors such as kinases or G-protein coupled receptors (GPCRs) can alter signaling pathways, impacting cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the pyrazole and isoxazole classes. For example, compounds with structural similarities have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-cyclopropyl-N-(...) | Staphylococcus aureus | 2 µg/mL |
| 5-cyclopropyl-N-(...) | Escherichia coli | 3 µg/mL |
These findings suggest that this compound could possess similar antimicrobial properties.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human immune cells. This effect is significant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated a series of pyrazole derivatives for their antibacterial activity. The results indicated that derivatives with structural features similar to 5-cyclopropyl-N-(...) exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Study 2: Anti-inflammatory Mechanism
In a separate investigation into anti-inflammatory agents, the compound was shown to inhibit TNF-alpha-induced signaling pathways in human cell lines. This inhibition correlated with a decrease in inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole- and oxadiazole-containing carboxamides. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Findings :
Substituent Effects :
- The target compound’s cyclopropyl group likely reduces oxidative metabolism compared to the chloro or aryl substituents in compounds 3a–3e . This could translate to a longer half-life in vivo.
- The 1-ethylpyrazole moiety in the target compound may improve solubility relative to the phenyl groups in 3a–3e, as alkyl chains reduce crystallinity .
Synthetic Accessibility: Compounds 3a–3e were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% .
Biological Relevance: While 3a–3e lack disclosed biological data, their structural analogs (e.g., pyrazole carboxamides) are known to inhibit kinases like JAK2 or COX-2 . The target compound’s oxadiazole ring may enhance binding to polar active sites, as seen in thrombin inhibitors .
Thermal Stability :
- The target compound’s melting point is unreported, but its cyclopropyl group may lower it compared to 3b (mp 171–172°C), which has rigid halogenated aryl groups .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing heterocyclic compounds containing both isoxazole and pyrazole moieties?
- Answer: A multi-step approach is typically employed. First, synthesize the isoxazole and pyrazole intermediates separately. For the oxazole ring, cyclization reactions using precursors like ethyl 2-cyano-3-ethoxyacrylate are common . For the pyrazole moiety, condensation reactions with hydrazine derivatives (e.g., 1-ethyl-1H-pyrazol-4-yl) are used . Coupling these intermediates under basic conditions (e.g., K₂CO₃ in DMF) facilitates the final assembly. Reaction conditions (solvent, temperature, catalyst) must be tightly controlled to avoid side products like unreacted intermediates or hydrolyzed derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Answer: Use a combination of analytical techniques:
- HPLC-MS to confirm molecular weight and detect impurities.
- ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl and ethyl groups).
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- Elemental analysis to validate stoichiometry. Cross-referencing spectral data with structurally similar compounds (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) can resolve ambiguities .
Q. What solvents and catalysts are optimal for coupling reactions involving oxadiazole and isoxazole rings?
- Answer: Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates. Catalysts such as K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency in coupling steps. For example, K₂CO₃ was used to mediate the reaction between 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol and alkyl halides .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Answer: Systematic SAR (Structure-Activity Relationship) studies are critical. For instance:
- Modify the cyclopropyl group to larger rings (e.g., cyclohexyl) and compare activity.
- Replace the ethyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to assess steric effects.
- Use molecular docking to evaluate binding affinity variations. A study on pyrazole-triazole hybrids demonstrated that substituent polarity significantly impacts target binding (e.g., sulfonamide derivatives in ).
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- Answer: Conduct accelerated stability studies:
- pH-dependent degradation: Incubate the compound in buffers (pH 1–9) at 37°C and monitor decomposition via LC-MS.
- Thermal stability: Use TGA/DSC to assess decomposition thresholds.
- Light sensitivity: Expose to UV-Vis light and track photodegradation products. For analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, stability was linked to electron-withdrawing substituents .
Q. How can reaction by-products during synthesis be identified and minimized?
- Answer: By-products often arise from incomplete coupling or hydrolysis. Strategies include:
- Real-time monitoring: Use in-situ FT-IR or Raman spectroscopy to detect intermediates.
- Optimize stoichiometry: A slight excess of the pyrazole intermediate (1.1 eq) improves coupling efficiency .
- Purification: Column chromatography with gradient elution (e.g., hexane/EtOAc) separates by-products. For example, unreacted 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was removed using silica gel .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Answer: Combine molecular dynamics (MD) simulations with ADMET prediction software (e.g., SwissADME, pkCSM):
- LogP calculations to estimate lipophilicity.
- CYP450 metabolism prediction to identify potential drug-drug interactions.
- Molecular docking (AutoDock Vina, Glide) to assess binding to targets like kinases or GPCRs. A study on pyrazoline derivatives used Glide to correlate docking scores with anticonvulsant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
